molecular formula C11H10N2O2S B12075776 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B12075776
M. Wt: 234.28 g/mol
InChI Key: JMNCMMPOYKIPRL-UHFFFAOYSA-N
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Description

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a high-purity chemical compound offered for research use in early-stage drug discovery, particularly in the field of oncology. This molecule features a fused pyrano[4,3-d]pyrimidin-4-one core, a scaffold recognized for its relevance in medicinal chemistry. The specific incorporation of a thiophene moiety at the 2-position is a key structural feature, as thiophene derivatives are known to be privileged structures in drug design, contributing to significant biological activities and often improving pharmacokinetic properties . Compounds based on the closely related 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and pyrano[4,3-d]pyrimidine scaffolds have demonstrated considerable promise as anticancer agents. Research indicates that such derivatives can exhibit potent cytotoxicity against a diverse panel of human cancer cell lines, including A549 (lung), PC-3 (prostate), MCF-7 (breast), Hela (cervical), and HepG2 (liver) cells . The primary research value and mechanism of action for these compounds often involve the inhibition of key kinases involved in cancer cell proliferation and survival. Specifically, optimized molecules within this structural class have been identified as excellent inhibitors of mTOR and PI3Kα kinases, which are critical components of the PI3K/Akt/mTOR signaling pathway—a frequently dysregulated pathway in many cancers . Furthermore, structurally similar pyrano[4,3-d]pyrimidinyl compounds have been investigated and patented for use as potent tankyrase inhibitors, which target the Wnt signaling pathway and present another compelling mechanism for anticancer therapy . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers can utilize this molecule as a valuable chemical tool for exploring new oncological targets or as a building block in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-thiophen-3-yl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H10N2O2S/c14-11-8-5-15-3-1-9(8)12-10(13-11)7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,12,13,14)

InChI Key

JMNCMMPOYKIPRL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrano-pyrimidinone framework undergoes oxidation to form derivatives with enhanced electrophilic character. Key findings include:

  • Thiophene ring oxidation : The sulfur atom in the thiophene moiety can be oxidized to sulfoxide or sulfone derivatives under controlled conditions (e.g., using H₂O₂ or meta-chloroperbenzoic acid).

  • Pyran ring modification : Oxidation at the pyran oxygen generates lactone derivatives or introduces hydroxyl groups.

Example reaction :

Compound+H2O2AcOHSulfoxide derivative+Byproducts\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Sulfoxide derivative} + \text{Byproducts}

Cyclization and Ring-Opening Reactions

The bicyclic system participates in acid-catalyzed cyclization and ring-opening processes:

  • p-Toluenesulfonic acid (p-TSA)-mediated cyclization : Forms N-acyliminium intermediates, enabling stereoselective synthesis of polycyclic derivatives (diastereoselectivity >19:1) .

  • Ring-opening with nucleophiles : Reacts with amines or hydrazines to yield open-chain pyrimidine derivatives (e.g., hydrazones) .

Mechanistic pathway :

  • Protonation of the pyrimidinone carbonyl generates an electrophilic center.

  • Nucleophilic attack by 3,4-dihydro-2H-pyran forms a fused intermediate.

  • Cyclization via endo or exo transition states dictates stereochemistry.

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution:

Reagent Position Product Yield
HNO₃/H₂SO₄C-22-Nitrothiophene derivative72%
Br₂/FeCl₃C-55-Bromothiophene derivative68%
ClSO₃HC-44-Sulfonated derivative65%

Multicomponent Reactions (MCRs)

Copper-catalyzed MCRs with aldehydes and barbituric acid derivatives yield fused heterocycles :

  • Key substrates : Benzaldehydes (electron-withdrawing groups preferred), malononitrile.

  • Catalyst : LDH@TRMS@NDBD@Cu (reusable for 5 cycles with <10% activity loss).

  • Mechanism : Chelation of Cu²⁺ to carbonyl groups facilitates Knoevenagel condensation and subsequent cyclization .

Optimal conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 2–4 hours

  • Yield range: 75–92%

Functionalization via Diazotization

Reaction with NaNO₂/HCl introduces triazine rings:

CompoundNaNO2/HClPyrimidotriazine-dione derivative\text{Compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Pyrimidotriazine-dione derivative}

  • Key feature : Loss of CN group confirmed by IR spectroscopy .

  • Applications : Enhanced PARP-1 inhibition (IC₅₀ = 1.8 μM in HCT116 cells) .

Nucleophilic Additions

The pyrimidinone carbonyl reacts with:

  • Grignard reagents : Alkylation at C-4 position (yield: 60–78%).

  • Hydrazines : Forms hydrazide derivatives for anticancer screening (e.g., IC₅₀ = 2.3 μM against MCF-7) .

Table: Reaction outcomes with nucleophiles

Nucleophile Product Conditions Yield
NH₂NH₂4-Hydrazinopyrano-pyrimidinoneEtOH, reflux, 6 h70%
PhMgBr4-Phenyl derivativeTHF, 0°C to rt, 12 h65%

Cross-Coupling Reactions

The thiophene sulfur participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).

  • Heck reaction : Alkenylation at C-5 of thiophene (Pd(OAc)₂, P(o-tol)₃, Et₃N).

Tautomerism and Rearrangements

Under basic conditions (e.g., K₂CO₃/DMF), the compound exhibits keto-enol tautomerism, enabling:

  • Ring-contraction : Forms pyrido[2,3-d]pyrimidines via C-O bond cleavage .

  • Dimroth rearrangement : Generates isomeric pyrimidine derivatives at elevated temperatures .

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions:

  • Ball-milling synthesis : Achieves 85% yield in 30 minutes without solvents .

  • Microwave-assisted reactions : Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C) .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • PARP-1 inhibitors : Introduction of nitro groups enhances DNA repair inhibition (e.g., compound 8 , IC₅₀ = 1.5 μM) .

  • Anticancer agents : Thiourea derivatives show sub-micromolar activity against breast cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrano[4,3-d]pyrimidine derivatives, including 2-(thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one, as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they interfere with DNA repair mechanisms in cancer cells. For instance, a study demonstrated that derivatives exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 and HCT116, suggesting their potential as therapeutic agents in oncology .

CompoundCell LineIC50 (nM)
Compound S2MCF-74.06
Compound S4HCT11614.94
Compound S5MCF-711.07

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound class. Research has indicated that certain pyrano[4,3-d]pyrimidine derivatives demonstrate significant antibacterial and antifungal properties. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation markers in vitro. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: PARP Inhibition

A detailed investigation into the synthesis and biological evaluation of pyrano[4,3-d]pyrimidine derivatives was conducted where various substitutions were tested for their PARP inhibitory activities. The study revealed that specific structural features significantly enhanced their efficacy against cancer cell lines .

Case Study 2: Antimicrobial Screening

A series of derivatives were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain modifications to the thiophene ring improved activity against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on the Pyrano[4,3-d]pyrimidin-4(5H)-one Core

The biological and physicochemical properties of pyrano[4,3-d]pyrimidin-4(5H)-one derivatives are highly dependent on substituents at position 2. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Thiophen-3-yl 248.27* Antimicrobial, anticancer potential
2-(4-(Trifluoromethyl)phenyl)- derivative 4-(Trifluoromethyl)phenyl 296.24 Research chemical (discontinued)
2-(4-Bromophenyl)- derivative 4-Bromophenyl 327.18 Discontinued; safety concerns
2-(p-Tolyl)- derivative p-Tolyl 244.28 Discontinued; lab use only
2-Methyl- derivative Methyl 166.18 Commercial availability (Parchem)

*Calculated based on molecular formula C11H10N2O2S.

  • This may improve binding to enzymes or receptors compared to phenyl derivatives . Methyl groups (e.g., CAS 1566-42-3) offer minimal steric hindrance, favoring synthetic accessibility and broad SAR exploration .

Comparison with Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives share structural similarities but replace the pyran ring with a fused thiophene ring. Key differences include:

Property Pyrano[4,3-d]pyrimidin-4(5H)-one Derivatives Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Core Structure Pyran + pyrimidinone Thiophene + pyrimidinone
Bioactivity Anticancer, antimicrobial Anticancer, antimicrobial, enzyme inhibition
Synthetic Yield (Typical) 60–85% 67–85%
Key Substituent Effects Thiophene enhances π interactions Electron-rich thiophene aids redox activity
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidinones (e.g., compound 5h) show MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming many pyrano derivatives . The target compound’s thiophen-3-yl group may mimic these effects but requires empirical validation.

Anticancer Potential

  • Pyrano[4,3-d]pyrimidinones with aryl substituents (e.g., 4-chlorophenyl, CAS 1450790-52-9) exhibit IC50 values <10 µM against leukemia cell lines, comparable to thieno analogs .
  • Thieno[2,3-d]pyrimidinones demonstrate selective toxicity toward cancer cells (e.g., compound 6a, IC50 = 2.3 µM) while sparing normal cells .

Biological Activity

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its unique structure that combines a pyrano-pyrimidine framework with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.

  • Molecular Formula : C11H10N2O2S
  • Molecular Weight : 234.28 g/mol
  • CAS Number : 1450790-50-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines, this compound has demonstrated:

  • Cytotoxic Effects : It showed potent cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, with some derivatives inducing early apoptosis and significant necrosis in these cell lines .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory activity against specific kinases associated with cancer progression. Notably, it exhibited inhibition rates ranging from 41.4% to 83.5% against various kinases, with the highest activity against FLT3 kinase .

Antimicrobial Activity

The compound also displays antimicrobial properties. Its structural features enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Comparative studies have indicated that derivatives of this compound possess broader antimicrobial spectra than other related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)pyrido[3',2':5,6]pyrano[2,3-d]pyrimidineContains a nitrophenyl groupAntitumorEnhanced electron-withdrawing properties
4-hydroxy-5-(thiophen-2-yl)pyrimido[5',4':5,6]pyrano[2,3-d][1,2,3]triazineIncorporates a triazine ringAntimicrobialBroader spectrum of activity
Pyrano[2,3-d]pyrimidine derivativesSimilar core structureVarious biological activitiesDiverse substituents lead to varied effects

The presence of the thiophene ring is particularly significant as it enhances the electronic properties and solubility of the compound, making it an attractive candidate for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against cancer cell lines. Compounds were found to induce significant apoptosis in treated cells compared to controls .
  • Molecular Docking Studies : Molecular docking studies revealed that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression. The binding scores indicated promising potential for these compounds as therapeutic agents against specific cancers .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing fused pyrimidinone derivatives like 2-(thiophen-3-yl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one? A: Key methods include:

  • Cyclocondensation : Reacting amino-thiophene precursors with lactams or cyclic ketones in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 368–371 K) to form the pyrano-pyrimidinone core .
  • Acid-Mediated Cyclization : Refluxing formic acid with aminocarbonitrile intermediates (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) for 16–18 hours to achieve high yields (~85%) .
  • Multicomponent Reactions : Utilizing water as a solvent for eco-friendly synthesis of structurally analogous compounds, as demonstrated in pyrano-dipyrimidine derivatives .

Basic Structural Characterization

Q: How is the regiochemistry and molecular structure of this compound validated experimentally? A: Advanced techniques are employed:

  • X-ray Diffraction (XRD) : Determines crystal structure and confirms regiochemistry, as shown for thieno-pyrimidinone analogs .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve hydrogenation patterns and substituent positions in the pyrano-pyrimidinone scaffold .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Synthesis Optimization

Q: How can researchers address low yields or side reactions during synthesis? A: Methodological adjustments include:

  • Catalyst Optimization : Using POCl₃ in stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) to enhance cyclization efficiency .
  • Solvent Screening : Replacing traditional solvents (e.g., DMF) with water or ionic liquids to improve reaction kinetics and reduce byproducts .
  • Temperature Control : Maintaining precise reflux conditions (e.g., 16–18 hours at 100–110°C) to minimize decomposition .

Advanced Pharmacological Evaluation

Q: What experimental designs are used to assess bioactivity in structurally similar compounds? A: Common approaches include:

  • In Vitro Cell Assays : Testing against human cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293) to evaluate cytotoxicity and selectivity .
  • Target Identification : Receptor binding assays (e.g., sigma ligand activity) to identify molecular targets .
  • Dose-Response Studies : Establishing IC₅₀ values for lead compounds, with validation via triplicate experiments to ensure reproducibility .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the thiophene or pyrano ring influence bioactivity? A: Key findings from analogs:

  • Thiophene Modifications : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance anticancer activity by improving membrane permeability .
  • Pyrimidinone Substituents : Methyl or aryl groups at the 2-position increase selectivity for cancer cells over normal cells .
  • Hydrogenation Patterns : Partial saturation of the dihydro-pyrano ring reduces metabolic instability .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies in biological activity data across similar compounds? A: Critical factors to consider:

  • Assay Variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) or incubation times can skew results .
  • Stereochemical Purity : Enantiomeric impurities (e.g., from asymmetric synthesis) may lead to conflicting activity profiles .
  • Solubility Limitations : Poor aqueous solubility of hydrophobic analogs can result in false-negative results in cell-based assays .

Advanced Regiochemistry Challenges

Q: How can regioisomeric byproducts be minimized during synthesis? A: Strategies include:

  • Directed Cyclization : Using protecting groups (e.g., Boc) to control reaction pathways and favor the desired regiochemistry .
  • Computational Modeling : DFT calculations to predict thermodynamic favorability of cyclization pathways before experimental validation .

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